1-(Oxolan-3-yl)propan-2-ol
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Overview
Description
1-(Oxolan-3-yl)propan-2-ol, also known as 1-tetrahydro-3-furanyl-2-propanol, is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a tetrahydrofuran ring attached to a propanol chain.
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable propanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity this compound for various applications.
Chemical Reactions Analysis
1-(Oxolan-3-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-(Oxolan-3-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
1-(Oxolan-3-yl)propan-2-ol can be compared with other similar compounds, such as:
3-(Oxolan-2-yl)propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-(Oxolan-2-yl)propan-2-ol: Another similar compound with a different ring position, used in various research applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(oxolan-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCTSSAHVLUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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